3-Benzyl-3-bromo-3-methyl-3l-5-azabicyclo[3.3.1]nonan-7-one, AldrichCPR
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-3-bromo-3-methyl-3l-5-azabicyclo[331]nonan-7-one, AldrichCPR, is a bicyclic compound that features a unique azabicyclo structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-3-bromo-3-methyl-3l-5-azabicyclo[3.3.1]nonan-7-one typically involves the following steps:
Formation of the Azabicyclo Scaffold: The azabicyclo[3.3.1]nonane core can be synthesized through catalytic hydrogenation of 3-benzyl-3-azabicyclo[3.3.1]nonan-9-one oximes over Raney nickel.
Methylation: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the hydrogenation and bromination steps, as well as advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Benzyl-3-bromo-3-methyl-3l-5-azabicyclo[3.3.1]nonan-7-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes and ketones to form Schiff bases.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Raney Nickel: Used for catalytic hydrogenation.
Methyl Iodide: Used for methylation reactions.
Basic Conditions: Often required for substitution and alkylation reactions.
Major Products Formed
Substituted Azabicyclo Compounds: Formed through nucleophilic substitution.
Alcohols and Ketones: Formed through reduction and oxidation reactions.
Schiff Bases: Formed through condensation reactions.
Wissenschaftliche Forschungsanwendungen
3-Benzyl-3-bromo-3-methyl-3l-5-azabicyclo[3.3.1]nonan-7-one has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Benzyl-3-bromo-3-methyl-3l-5-azabicyclo[3.3.1]nonan-7-one involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, while the azabicyclo structure can interact with biological receptors. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one: Lacks the bromine and methyl groups.
3-Substituted 3-azabicyclo[3.3.1]nonan-9-amines: Similar core structure but different substituents.
Uniqueness
3-Benzyl-3-bromo-3-methyl-3l-5-azabicyclo[3.3.1]nonan-7-one is unique due to the presence of the bromine and methyl groups, which can significantly alter its chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C16H22BrNO |
---|---|
Molekulargewicht |
324.26 g/mol |
IUPAC-Name |
(1R,5S)-3-benzyl-3-methyl-3-azoniabicyclo[3.3.1]nonan-7-one;bromide |
InChI |
InChI=1S/C16H22NO.BrH/c1-17(10-13-5-3-2-4-6-13)11-14-7-15(12-17)9-16(18)8-14;/h2-6,14-15H,7-12H2,1H3;1H/q+1;/p-1/t14-,15+,17?; |
InChI-Schlüssel |
WQOFMIUINIVIEG-QVLMFNNZSA-M |
Isomerische SMILES |
C[N+]1(C[C@@H]2C[C@H](C1)CC(=O)C2)CC3=CC=CC=C3.[Br-] |
Kanonische SMILES |
C[N+]1(CC2CC(C1)CC(=O)C2)CC3=CC=CC=C3.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.